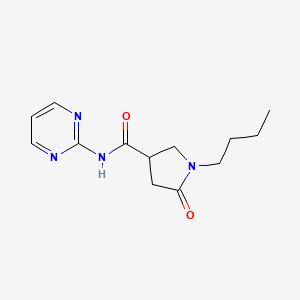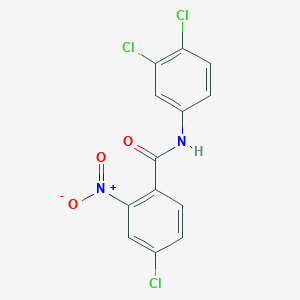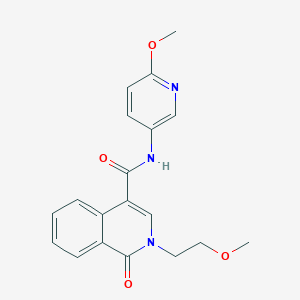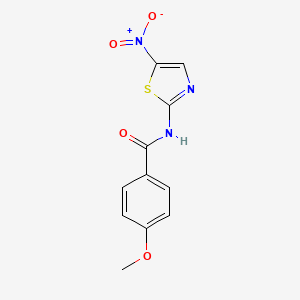
1-butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe presence of the pyrimidine moiety further enhances its biological activity, making it a valuable scaffold for the development of novel therapeutic agents .
Vorbereitungsmethoden
The synthesis of 1-butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine group. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of a butyl-substituted amine with a suitable diketone can yield the pyrrolidine ring, which can then be functionalized to introduce the pyrimidine moiety .
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
1-Butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
These reactions can lead to the formation of various derivatives, which can be further explored for their biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a versatile scaffold, it can be used to develop new compounds with enhanced chemical properties.
Biology: The compound’s ability to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic applications include the development of drugs for treating various diseases, such as cancer, inflammation, and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can bind to enzymes or receptors, modulating their activity. The pyrimidine moiety can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-5-oxo-N-(pyrimidin-2-yl)pyrrolidine-3-carboxamide can be compared with other pyrrolidine and pyrimidine derivatives:
Pyrrolidine-2-one: Similar in structure but lacks the pyrimidine moiety, which may result in different biological activities.
Pyrrolidine-2,5-dione:
Pyrimidine derivatives: Compounds like cytosine and thymine, which are essential components of nucleic acids, highlighting the importance of the pyrimidine ring in biological systems.
These comparisons underscore the unique combination of the pyrrolidine and pyrimidine rings in this compound, which contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H18N4O2 |
|---|---|
Molekulargewicht |
262.31 g/mol |
IUPAC-Name |
1-butyl-5-oxo-N-pyrimidin-2-ylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H18N4O2/c1-2-3-7-17-9-10(8-11(17)18)12(19)16-13-14-5-4-6-15-13/h4-6,10H,2-3,7-9H2,1H3,(H,14,15,16,19) |
InChI-Schlüssel |
HJIATVFELXAEDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide](/img/structure/B14938630.png)
![1-phenyl-N-[4-(propan-2-yl)phenyl]methanesulfonamide](/img/structure/B14938633.png)
![4-ethyl-2-methyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B14938637.png)

![1-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B14938639.png)

![N-(3-{[2-(5-bromo-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide](/img/structure/B14938680.png)
![N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/no-structure.png)



![N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide](/img/structure/B14938699.png)
![ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14938701.png)

